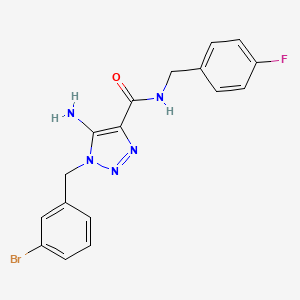
5-amino-1-(3-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(3-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15BrFN5O and its molecular weight is 404.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-amino-1-(3-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily involves its interaction with various biological targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. Common targets include:
- Kinases : Inhibition or activation can lead to altered signaling pathways.
- Proteases : Modulation may affect protein degradation processes.
- G-protein coupled receptors (GPCRs) : Interaction can influence cellular responses.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess potent activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for similar compounds have been reported as follows:
| Compound | MIC (μM) | Target |
|---|---|---|
| T4 | ≤21.25 | Mtb |
| T5 | ≤21.25 | Mtb |
| T6 | ≤21.25 | Mtb |
| T11 | ≤21.25 | Mtb |
| T14 | ≤21.25 | Mtb |
These findings suggest that this compound may similarly exhibit antimicrobial properties.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For example, a related triazole derivative demonstrated IC50 values against cancer cell lines such as AGS and HCT116:
| Cell Line | IC50 (μM) |
|---|---|
| AGS | 2.63 ± 0.17 |
| HCT116 | 11.57 ± 0.53 |
These results indicate that the compound could inhibit cancer cell proliferation effectively.
Study on Antitubercular Activity
In a recent study examining a series of triazole derivatives for their antitubercular properties, compounds were screened against the Mycobacterium tuberculosis H37Rv strain using the microplate alamar blue assay (MABA). Notably, eight compounds exhibited significant activity with MIC values below 21.25 μM, indicating strong potential for further development as therapeutic agents against tuberculosis .
Study on Antifungal Activity
A comprehensive review highlighted the antifungal properties of 1,2,3-triazole-containing hybrids. The compounds demonstrated potent antifungal effects across various fungal strains, suggesting that similar structural analogs like this compound may also possess significant antifungal activity .
特性
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN5O/c18-13-3-1-2-12(8-13)10-24-16(20)15(22-23-24)17(25)21-9-11-4-6-14(19)7-5-11/h1-8H,9-10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSABSPRZRGGEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














